molecular formula C11H22ClNO2 B6193806 ethyl 2-amino-4-cyclopentylbutanoate hydrochloride CAS No. 2680530-46-3

ethyl 2-amino-4-cyclopentylbutanoate hydrochloride

Cat. No.: B6193806
CAS No.: 2680530-46-3
M. Wt: 235.8
InChI Key:
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Description

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a cyclopentyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is introduced through a cyclization reaction.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction.

    Ester Formation: The ester functional group is formed through an esterification reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group and ester functional group allow it to bind to enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-amino-4-cyclohexylbutanoate hydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-4-cyclopentylbutanoate hydrochloride involves the reaction of ethyl 2-bromo-4-cyclopentylbutanoate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "Ethyl 2-bromo-4-cyclopentylbutanoate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-bromo-4-cyclopentylbutanoate is reacted with excess ammonia in ethanol at room temperature for 24 hours.", "Step 2: The resulting mixture is concentrated under reduced pressure to remove excess ammonia and ethanol.", "Step 3: The residue is dissolved in water and treated with hydrochloric acid to form ethyl 2-amino-4-cyclopentylbutanoate hydrochloride.", "Step 4: The product is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS No.

2680530-46-3

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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